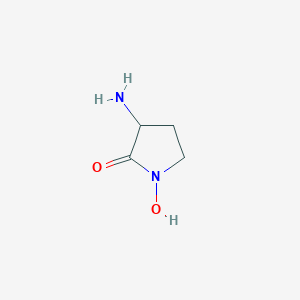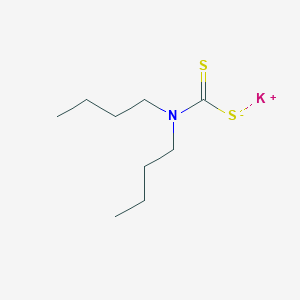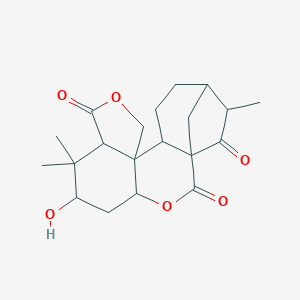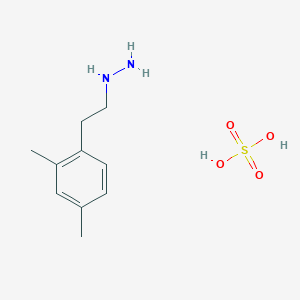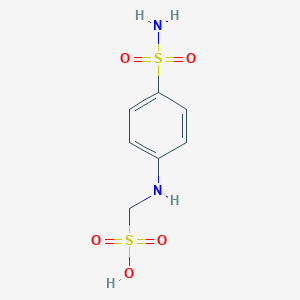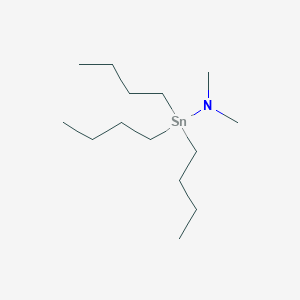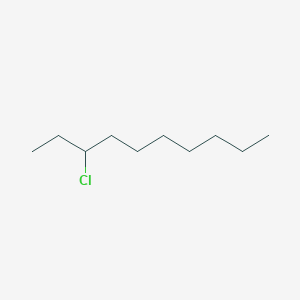
3-Chlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorodecane is a colorless liquid organic compound that is used in various scientific research applications. It is an alkyl halide that is commonly used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
3-Chlorodecane acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. In biological systems, this can lead to the alkylation of DNA, RNA, and proteins, which can result in mutations and cell death. This mechanism of action is exploited in the synthesis of pharmaceuticals and agrochemicals.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Chlorodecane depend on the specific compound being synthesized and the concentration used. In general, 3-Chlorodecane is toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage, and has been shown to be mutagenic and carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chlorodecane in lab experiments is its high reactivity, which allows for efficient synthesis of other organic compounds. However, its toxicity and potential for mutagenicity and carcinogenicity make it a hazardous material to work with, requiring strict safety protocols and disposal procedures.
Zukünftige Richtungen
Future research on 3-Chlorodecane could focus on developing safer and more efficient synthesis methods, as well as investigating its potential as a pharmaceutical or agrochemical. Additionally, research could be conducted on the toxicological effects of 3-Chlorodecane in humans and the environment, with the goal of developing safer handling and disposal procedures.
Synthesemethoden
3-Chlorodecane can be synthesized by reacting 1-decanol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-Chlorodecane and hydrogen chloride gas. The reaction can be represented as follows:
1-decanol + SOCl2 + pyridine → 3-Chlorodecane + HCl
Wissenschaftliche Forschungsanwendungen
3-Chlorodecane is used in various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as esters, ethers, and amines. It is also used in the synthesis of surfactants, which are used in the production of detergents, emulsifiers, and foaming agents. Additionally, 3-Chlorodecane is used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1002-11-5 |
|---|---|
Produktname |
3-Chlorodecane |
Molekularformel |
C10H21Cl |
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
3-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
SMVZPOXWOUHGQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)Cl |
Kanonische SMILES |
CCCCCCCC(CC)Cl |
Synonyme |
3-Chlorodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



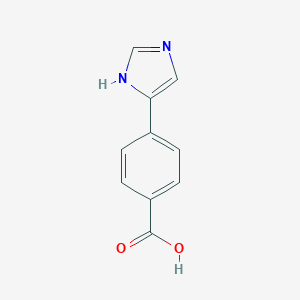
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
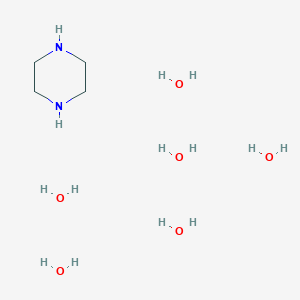
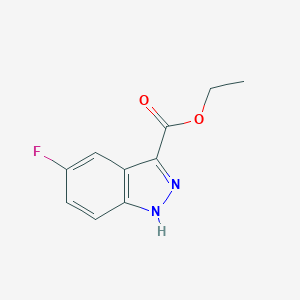
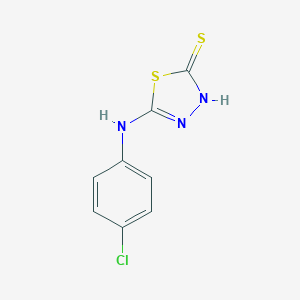
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
